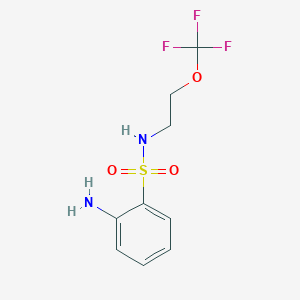

2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide

Description

2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the ortho position and a 2-(trifluoromethoxy)ethyl side chain at the sulfonamide nitrogen. This compound combines the pharmacophoric features of sulfonamides (e.g., enzyme inhibition via sulfonamide binding) with the lipophilic, electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and modulates physicochemical properties.

Properties

IUPAC Name |

2-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-6-5-14-18(15,16)8-4-2-1-3-7(8)13/h1-4,14H,5-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXGXBNJWLVCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCOC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700652 | |

| Record name | 2-Amino-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-46-0 | |

| Record name | 2-Amino-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide typically involves the reaction of 2-amino benzenesulfonamide with 2-(trifluoromethoxy)ethyl halide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Sulfonamides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|---|---|

| 2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide | - | C9H11F3N2O3S | ~297.25 (estimated) | Likely polar organic solvents |

| 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 389605-71-4 | C8H9F3N2O2S | 254.22 | Chloroform, methanol, DMSO |

| 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | 957062-76-9 | C11H13BrF3NO3S | 367.25 | Not reported |

| 3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide | 112195-27-4 | C9H14N2O4S | 246.28 | Likely aqueous/organic mixes |

Table 2: Functional Group Impact on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Potential Applications |

|---|---|---|---|

| 2-(Trifluoromethoxy)ethyl | Strong electron-withdrawing | High (~2.5–3.0) | CNS drugs, enzyme inhibitors |

| 2,2,2-Trifluoroethyl | Electron-withdrawing | High (~2.0–2.5) | Antimicrobial agents |

| Methoxyethyl | Electron-donating | Moderate (~1.0–1.5) | Solubility-enhanced probes |

*Estimated using fragment-based methods.

Research Findings and Trends

Trifluoromethoxy vs.

Amino Group Positioning: Ortho-substituted amino groups (as in the target) may enhance intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing conformations critical for biological activity .

Synthetic Accessibility : Analogs like those in and are synthesized via nucleophilic substitution or carbodiimide-mediated coupling, suggesting feasible routes for the target compound .

Biological Activity

2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and membrane permeability, thereby influencing its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group in the structure can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound's lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial resistance.

- Receptor Ligand Activity : It may act as a ligand for various receptors, influencing physiological processes.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against drug-resistant strains of Mycobacterium abscessus. |

| Anticancer | Potential inhibitory effects on cancer cell lines, particularly in leukemia and lung cancer. |

| Cardiovascular Effects | May influence perfusion pressure and coronary resistance in isolated heart models. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study highlighted the synthesis and evaluation of benzenesulfonamide derivatives against multidrug-resistant M. abscessus strains. The results indicated that compounds similar to this compound showed significant antimicrobial activity, making them promising candidates for further optimization in antimicrobial drug development . -

Anticancer Properties

Research on sulfonamide derivatives has demonstrated their potential as anticancer agents. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including those resistant to conventional therapies. The study noted that certain derivatives exhibited IC50 values in the low micromolar range against V600EBRAF inhibitors . -

Cardiovascular Impact

Experimental studies using isolated rat heart models indicated that certain benzenesulfonamide derivatives could affect cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, one study found that 4-(2-amino-ethyl)-benzenesulfonamide reduced perfusion pressure in a time-dependent manner . This suggests a potential mechanism involving calcium channel interactions.

Pharmacokinetic Considerations

Pharmacokinetic properties are crucial for understanding the biological activity of this compound. Theoretical evaluations using models like ADMET suggest variations in permeability across different cellular systems . Such assessments are vital for predicting how well the compound may perform in vivo.

Q & A

BQ: What synthetic strategies are optimal for preparing 2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves sulfonylation of a benzenesulfonyl chloride precursor with a trifluoromethoxyethylamine derivative. Key steps include:

Amination: Coupling 2-aminobenzenesulfonyl chloride with 2-(trifluoromethoxy)ethylamine under basic conditions (e.g., NaHCO₃ in THF at 0–5°C) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

Yield Optimization:

- Use excess amine (1.2–1.5 equiv) to drive the reaction .

- Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hrs conventional) .

Table 1: Comparative Synthesis Conditions

| Method | Temperature | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | 25°C | THF | None | 65–70 | |

| Microwave-assisted | 80°C | DMF | Et₃N | 85–90 |

BQ: Which analytical techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms sulfonamide linkage (δ 3.4–3.6 ppm for –CH₂– groups) and trifluoromethoxy resonance (δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 327.08) .

- Elemental Analysis: Matches calculated C, H, N, S percentages within ±0.3% .

AQ: How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of this sulfonamide to biological targets?

Answer:

Target Preparation: Retrieve protein structures (e.g., carbonic anhydrase IX) from PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation: Generate 3D conformers of the sulfonamide using Open Babel, optimizing charges (Gasteiger method) .

Docking Parameters:

Validation: Compare results with co-crystallized ligands (RMSD < 2.0 Å indicates reliable poses) .

Table 2: Predicted Binding Affinities (AutoDock Vina)

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Carbonic Anhydrase IX | -9.2 ± 0.3 | |

| COX-2 | -7.8 ± 0.5 |

AQ: What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX mitigate them?

Answer:

- Challenges:

- SHELX Workflow:

- Data Collection: High-resolution (<1.0 Å) data at synchrotron sources.

- Refinement:

- Use SHELXL for anisotropic displacement parameters for non-H atoms.

- Apply restraints for CF₃ and sulfonamide groups .

3. Validation: R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .

AQ: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:

- Orthogonal Assays: Confirm enzyme inhibition via fluorescence-based and radiometric assays .

- Structural Analog Testing: Compare activity of derivatives (e.g., replacing CF₃O with CH₃O) to identify SAR trends .

- Control for Solubility: Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

Table 3: Bioactivity Variability in COX-2 Inhibition

| Study | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| A | 0.45 | Fluorescence | |

| B | 1.20 | Colorimetric |

AQ: What functional group modifications enhance the compound’s metabolic stability without compromising activity?

Answer:

- Trifluoromethoxy Replacement: Substitute with pentafluorosulfanyl (–SF₅) for improved oxidative stability .

- Sulfonamide Methylation: Add methyl groups to the sulfonamide nitrogen to reduce CYP450-mediated degradation .

- Pharmacokinetic Validation:

AQ: How does the compound’s stability vary under extreme pH or temperature conditions?

Answer:

- Thermal Stability: Decomposition >150°C (TGA analysis) due to sulfonamide bond cleavage .

- pH Stability:

- Stable at pH 5–7 (24 hrs at 37°C).

- Degrades at pH <3 (sulfonamide hydrolysis) or pH >9 (amine group oxidation) .

- Storage Recommendations: Desiccated at -20°C in amber vials .

AQ: What computational methods validate electronic effects of the trifluoromethoxy group?

Answer:

- DFT Calculations (Gaussian 16):

- HOMO-LUMO gaps: CF₃O reduces electron density on the benzene ring vs. OCH₃ .

- Electrostatic potential maps show enhanced electrophilicity at the sulfonamide S atom .

- Molecular Dynamics (MD): Simulate solvation effects in water/octanol systems to predict logP .

AQ: How can researchers design comparative studies with structural analogs?

Answer:

- Analog Design:

- Biological Testing:

AQ: What scale-up challenges arise in multi-gram synthesis, and how are they addressed?

Answer:

- Challenges:

- Exothermic amination requiring controlled cooling (jacketed reactors) .

- Column chromatography impractical; switch to recrystallization (ethanol/water) .

- Process Optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.